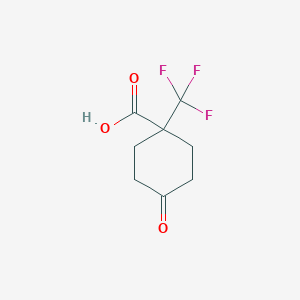

4-Oxo-1-(trifluoromethyl)cyclohexane-1-carboxylic acid

Description

4-Oxo-1-(trifluoromethyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C8H9F3O3 and a molecular weight of 210.15 g/mol It is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which also contains a carboxylic acid and a ketone group

Properties

IUPAC Name |

4-oxo-1-(trifluoromethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3O3/c9-8(10,11)7(6(13)14)3-1-5(12)2-4-7/h1-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNBAJKEOJCXSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-(trifluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Chemical Properties and Reactions

4-Oxo-1-(trifluoromethyl)cyclohexane-1-carboxylic acid has the molecular formula and a molecular weight of 210.15 g/mol. The compound features a ketone and a carboxylic acid functional group, which allow it to participate in various chemical reactions:

- Oxidation : The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

- Reduction : Reduction can convert the ketone to an alcohol using reagents such as lithium aluminum hydride.

- Nucleophilic Substitution : The trifluoromethyl group can engage in nucleophilic substitution reactions, leading to the formation of various derivatives.

- Hydrolysis : Under acidic or basic conditions, hydrolysis can yield the corresponding carboxylic acid and alcohol.

Organic Synthesis

This compound serves as a building block in the synthesis of complex organic molecules. Its unique trifluoromethyl group enhances its reactivity and selectivity in various reactions, making it valuable in developing pharmaceuticals and agrochemicals .

Biological Studies

Research indicates that this compound is being explored for its potential biological activities , including:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial activity, making them candidates for further development in treating infections .

- Anti-inflammatory Effects : Investigations are ongoing to assess its efficacy in modulating inflammatory pathways, which could lead to new therapeutic agents.

Medicinal Chemistry

In medicinal chemistry, this compound is studied for its potential as a therapeutic agent . Its ability to penetrate cell membranes due to the lipophilicity imparted by the trifluoromethyl group allows it to interact with various biological targets effectively .

Industrial Applications

The compound is also utilized in the development of new materials and as an intermediate in producing agrochemicals. Its role as a precursor in synthesizing more complex compounds makes it essential in industrial chemistry .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of several derivatives of this compound against common pathogens. Results indicated that certain modifications enhanced activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .

Case Study 2: Synthesis of Complex Molecules

In a recent synthesis project, researchers utilized this compound as a key intermediate for creating novel spirocyclic structures through a copper-catalyzed reaction pathway. The resulting compounds demonstrated promising biological activities and high yields, showcasing the compound's versatility in organic synthesis .

Mechanism of Action

The mechanism of action of 4-Oxo-1-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Trifluoromethylcyclohexane: Similar structure but lacks the ketone and carboxylic acid groups.

Cyclohexanecarboxylic acid: Similar structure but lacks the trifluoromethyl group.

Cyclohexanone: Similar structure but lacks the trifluoromethyl and carboxylic acid groups.

Uniqueness

4-Oxo-1-(trifluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid group on the cyclohexane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Biological Activity

4-Oxo-1-(trifluoromethyl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a cyclohexane ring. This article reviews the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula: C10H8F3O3

- Molecular Weight: Approximately 272.22 g/mol

- Structure: The compound features a cyclohexane ring substituted with a trifluoromethyl group and a carboxylic acid functional group.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities, particularly antimicrobial properties. This compound has been investigated for its potential to inhibit various microbial strains. The presence of the trifluoromethyl group increases lipophilicity, facilitating cellular penetration and interaction with biological targets.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes play crucial roles in the synthesis of pro-inflammatory mediators .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition: The trifluoromethyl group enhances binding affinity to target enzymes, modulating their activity through competitive inhibition.

- Receptor Interaction: The compound may interact with various receptors, influencing signaling pathways associated with inflammation and microbial resistance .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Oxo-1-(trifluoromethyl)cyclohexane-1-carboxylic acid, and what are the critical parameters for optimizing yield?

- Answer: The synthesis typically involves trifluoromethylation of cyclohexane derivatives followed by oxidation and carboxylation. Key steps include:

- Trifluoromethylation: Use of sodium hydride (strong base) and trifluoromethyl iodide as the trifluoromethylating agent .

- Oxidation: Hydroxylation using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled conditions .

- Carboxylation: Introduction of the carboxylic acid group via carboxylation reactions.

- Critical parameters include temperature (e.g., exothermic reactions requiring cooling), solvent polarity (to stabilize intermediates), and catalyst selection (e.g., transition metals for selective functionalization) .

Q. Which analytical techniques are most effective for characterizing this compound and monitoring synthetic intermediates?

- Answer:

- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity .

- Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) confirms structural features, including the trifluoromethyl group and cyclohexane ring conformation .

- Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., carbonyl and carboxylic acid stretches) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be systematically resolved?

- Answer: Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:

- Reproducibility checks: Replicate experiments across multiple labs with standardized protocols.

- Structural analogs comparison: Evaluate analogs (e.g., 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic acid) to isolate the impact of functional groups .

- Mechanistic studies: Use molecular docking or enzyme kinetics assays to confirm target engagement and binding affinities .

Q. What experimental design principles optimize the selective derivatization of functional groups (e.g., oxidation of the hydroxyl group vs. reduction of the carboxylic acid)?

- Answer:

- Protecting groups: Temporarily block the carboxylic acid (e.g., esterification) to enable selective oxidation of the hydroxyl group to a ketone using KMnO₄ or CrO₃ .

- Reduction strategies: Use lithium aluminum hydride (LiAlH₄) for carboxylic acid reduction to alcohol, but ensure anhydrous conditions to avoid side reactions .

- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates during multi-step reactions .

Q. How does the trifluoromethyl group influence the compound’s interaction with biological targets, and how can this be leveraged in drug design?

- Answer: The -CF₃ group enhances lipophilicity , improving membrane permeability and binding to hydrophobic protein pockets. Mechanistically:

- Hydrogen bonding: The carboxylic acid and hydroxyl groups interact with active-site residues (e.g., serine in proteases).

- Steric effects: The bulky -CF₃ group may restrict conformational flexibility, increasing binding specificity .

- Applications include designing enzyme inhibitors (e.g., cyclooxygenase-2 analogs) with improved pharmacokinetics .

Q. What purification challenges arise during large-scale synthesis, and how can they be addressed?

- Answer: Challenges include:

- Low solubility: Recrystallization from ethanol/water mixtures improves purity .

- Byproduct removal: Column chromatography (silica gel, ethyl acetate/hexane eluent) separates isomers or unreacted intermediates .

- Scale-up adjustments: Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether) while maintaining yield .

Q. How can computational methods (e.g., DFT calculations) predict the compound’s reactivity and guide synthetic route selection?

- Answer:

- Density functional theory (DFT) models predict transition-state energies for trifluoromethylation or oxidation steps, identifying rate-limiting steps .

- Solvent effects modeling: COSMO-RS simulations optimize solvent selection for intermediate stabilization .

- Docking simulations: Prioritize synthetic routes that yield analogs with predicted high target affinity .

Methodological Considerations

- Safety in experimental design: Follow protocols to avoid dust/aerosol formation (use fume hoods) and wear PPE (NIOSH-approved respirators, chemical-resistant gloves) .

- Data validation: Cross-reference NMR shifts with PubChem data (CID 217399) and CAS entries (1341606-13-0) to confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.